Cas no 65442-31-1 (Quinoline,6-(1-methylpropyl)-)
Quinoline,6-(1-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline,6-(1-methylpropyl)-
- 6-butan-2-ylquinoline
- 6-sec-butylquinoline
- EINECS 265-777-2
- sec-Butylquinoline
-
- Inchi: 1S/C13H15N/c1-3-10(2)11-6-7-13-12(9-11)5-4-8-14-13/h4-10H,3H2,1-2H3
- InChI Key: AUBLFWWZTFFBNU-UHFFFAOYSA-N
- SMILES: CCC(C1C=C2C(N=CC=C2)=CC=1)C
Computed Properties
- Exact Mass: 185.12000
- Monoisotopic Mass: 185.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Yellow to dark brown liquid. Strong leather \ wood fragrance
- Density: 1.01
- Boiling Point: 288.3°C at 760 mmHg
- Flash Point: 117.6°C
- Refractive Index: 1.579
- PSA: 12.89000
- LogP: 3.74830
Quinoline,6-(1-methylpropyl)- Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinoline,6-(1-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00EDA3-1g |
6-sec-butylquinoline |
65442-31-1 | 98% | 1g |
$77.00 | 2023-12-16 | |
| 1PlusChem | 1P00EDA3-5g |
6-sec-butylquinoline |
65442-31-1 | 98% | 5g |
$132.00 | 2023-12-16 | |
| 1PlusChem | 1P00EDA3-25g |
6-sec-butylquinoline |
65442-31-1 | 98% | 25g |
$329.00 | 2023-12-16 | |
| Aaron | AR00EDIF-1g |
6-sec-butylquinoline |
65442-31-1 | 98% | 1g |
$102.00 | 2023-12-14 | |
| Aaron | AR00EDIF-5g |
6-sec-butylquinoline |
65442-31-1 | 98% | 5g |
$195.00 | 2023-12-14 | |
| Aaron | AR00EDIF-25g |
6-sec-butylquinoline |
65442-31-1 | 98% | 25g |
$526.00 | 2023-12-14 | |
| A2B Chem LLC | AG69595-1g |
6-sec-butylquinoline |
65442-31-1 | 98% | 1g |
$76.00 | 2023-12-30 | |
| A2B Chem LLC | AG69595-5g |
6-sec-butylquinoline |
65442-31-1 | 98% | 5g |
$141.00 | 2023-12-30 | |
| A2B Chem LLC | AG69595-25g |
6-sec-butylquinoline |
65442-31-1 | 98% | 25g |
$370.00 | 2023-12-30 |
Quinoline,6-(1-methylpropyl)- Related Literature
-
1. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactionsWilliam Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770
-
Tao Wang,Ming Shi,Daqi Fang,Junpeng He,Meng Zhang,Siwei Zhang,Guodan Wei,Hong Meng J. Mater. Chem. C 2021 9 3247
-
Ng. Ph. Buu-Ho?,René Royer J. Chem. Soc. 1948 106
-
4. Index of subjects, 1948
-
T. A. Bryson,J. M. Gibson,J. J. Stewart,H. Voegtle,A. Tiwari,J. H. Dawson,W. Marley,B. Harmon Green Chem. 2003 5 177
Additional information on Quinoline,6-(1-methylpropyl)-
Quinoline,6-(1-methylpropyl)- (CAS No. 65442-31-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Quinoline derivatives have long been recognized for their significant role in pharmaceutical and chemical research due to their diverse biological activities and structural versatility. Among these derivatives, Quinoline,6-(1-methylpropyl)- (CAS No. 65442-31-1) stands out as a compound of considerable interest, owing to its unique chemical structure and potential applications in various scientific domains. This introduction aims to provide a detailed exploration of this compound, highlighting its chemical properties, synthesis methods, and the latest research findings that underscore its relevance in modern chemistry and biology.
The molecular structure of Quinoline,6-(1-methylpropyl)- consists of a quinoline core substituted with a 1-methylpropyl group at the 6-position. This modification introduces additional steric and electronic effects that can influence the compound's reactivity and biological interactions. The quinoline moiety itself is well-documented for its antimicrobial, anti-inflammatory, and anticancer properties, making derivatives like this one particularly attractive for drug discovery efforts.
In terms of chemical synthesis, Quinoline,6-(1-methylpropyl)- can be prepared through various routes, including Friedel-Crafts alkylation of quinoline with isobutylene or via Grignard reactions involving appropriate alkyl halides. The choice of synthetic pathway often depends on the desired purity, yield, and scalability for specific applications. Recent advancements in catalytic methods have also enabled more efficient and environmentally friendly synthesis strategies, which are increasingly important in industrial settings.
One of the most compelling aspects of Quinoline,6-(1-methylpropyl)- is its potential as a lead compound in medicinal chemistry. Researchers have been exploring its derivatives for their ability to modulate various biological targets. For instance, studies have shown that structural analogs of this compound exhibit promising activity against enzymes involved in cancer cell proliferation. The 1-methylpropyl substituent appears to enhance binding affinity to certain protein targets, suggesting that further optimization could yield potent therapeutic agents.
Moreover, the pharmacokinetic properties of Quinoline,6-(1-methylpropyl)- have been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for evaluating the compound's suitability for clinical development. Preliminary data indicate that it exhibits reasonable oral bioavailability and moderate metabolic stability, which are favorable characteristics for a potential drug candidate. However, further studies are needed to fully characterize its pharmacokinetic behavior in vivo.
The compound's interaction with biological systems has also been explored through computational modeling and experimental assays. Molecular docking studies have revealed that Quinoline,6-(1-methylpropyl)- can bind to several receptors and enzymes with high specificity. This binding affinity has implications for developing drugs targeting neurological disorders, infectious diseases, and metabolic conditions. The ability to fine-tune the quinoline scaffold through structural modifications offers a versatile platform for designing molecules with tailored biological activities.
Recent research has also highlighted the role of Quinoline derivatives in addressing emerging challenges in medicine. For example, studies have demonstrated their efficacy against drug-resistant pathogens by targeting unique biochemical pathways. The structural features of Quinoline, such as the presence of nitrogen heterocycles, contribute to their broad-spectrum antimicrobial activity. This makes compounds like Quinoline,6-(1-methylpropyl)- valuable tools in the fight against antibiotic-resistant bacteria.
Another area where this compound has shown promise is in materials science. Quinoline-based molecules are being investigated for their potential applications in organic electronics due to their electron-deficient nature and ability to form stable radicals. These properties make them suitable candidates for use in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other advanced materials. The incorporation of the 1-methylpropyl group can further modify electronic characteristics, allowing for fine-tuning of material properties.
The environmental impact of synthesizing and using Quinoline,6-(1-methylpropyl)- is also a consideration in modern research practices. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess the environmental persistence of this compound and its derivatives. Responsible chemical management practices are essential to ensure that such compounds contribute positively to scientific progress without undue harm to ecosystems.
In conclusion, Quinoline,6-(1-methylpropyl)- (CAS No. 65442-31-1) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structure offers opportunities for developing novel therapeutics and advanced materials while adhering to sustainable research practices. As research continues to uncover new insights into its properties and potential uses, Quinoline,6-(1-methylpropyl)- is poised to remain a significant subject of study in both academic and industrial settings.
65442-31-1 (Quinoline,6-(1-methylpropyl)-) Related Products
- 135-79-5(6-Isopropylquinoline)
- 68141-26-4(Quinoline,6-(2-methylpropyl)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)